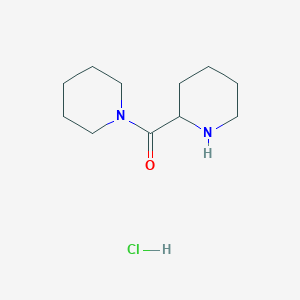

Piperidino(2-piperidinyl)methanone hydrochloride

Beschreibung

BenchChem offers high-quality Piperidino(2-piperidinyl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidino(2-piperidinyl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

piperidin-1-yl(piperidin-2-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O.ClH/c14-11(10-6-2-3-7-12-10)13-8-4-1-5-9-13;/h10,12H,1-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSQGJIOTRLXPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CCCCN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383328 |

Source

|

| Record name | (Piperidin-1-yl)(piperidin-2-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16783-69-0 |

Source

|

| Record name | (Piperidin-1-yl)(piperidin-2-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of Piperidino(2-piperidinyl)methanone hydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of Piperidino(2-piperidinyl)methanone Hydrochloride

Executive Summary

This guide provides a comprehensive technical overview of the synthesis and characterization of Piperidino(2-piperidinyl)methanone hydrochloride, a piperidine-based scaffold of significant interest in medicinal chemistry. The piperidine moiety is a privileged structure, forming the core of numerous pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile synthetic handle.[1] This document details a robust, two-step synthetic pathway commencing from readily available starting materials. The core of the synthesis involves the catalytic hydrogenation of a pyridine precursor, a widely applicable and scalable method for producing saturated heterocycles.[2] Furthermore, this guide outlines a complete analytical workflow for the structural verification and purity assessment of the final compound, including predicted data for NMR, MS, and IR spectroscopy, and a validated HPLC method. Safety protocols and handling considerations are also discussed to ensure safe laboratory practice.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds in modern pharmaceuticals and natural products.[3] Its ubiquity stems from its three-dimensional structure, which allows for the precise spatial orientation of substituents, enhancing interactions with biological targets. Unlike flat aromatic rings, the saturated, conformationally flexible piperidine ring can access a wider chemical space, which is often crucial for optimizing ligand-receptor binding, improving metabolic stability, and modulating pharmacokinetic properties.

Piperidino(2-piperidinyl)methanone hydrochloride belongs to a class of compounds featuring a ketone linker between two piperidine rings. This specific arrangement, with a secondary amine on one ring (position 2) and a tertiary amide on the other, presents multiple points for synthetic diversification, making it a valuable building block for creating libraries of novel compounds in drug discovery programs. The synthesis of such molecules often relies on the reduction of a more readily accessible aromatic precursor, with catalytic hydrogenation being the most direct and atom-economical approach.[2]

Synthesis of Piperidino(2-piperidinyl)methanone Hydrochloride

The synthesis is logically approached in a two-stage process: first, the preparation of the aromatic precursor, (piperidin-1-yl)(pyridin-2-yl)methanone, followed by the catalytic hydrogenation of the pyridine ring to yield the target piperidine structure. The final step is the formation of the hydrochloride salt to improve crystallinity and aqueous solubility.

Synthetic Pathway Overview

The overall transformation is depicted below, starting from picolinic acid and piperidine.

Caption: Overall synthetic route to Piperidino(2-piperidinyl)methanone hydrochloride.

Experimental Protocols

Step 1: Synthesis of (Piperidin-1-yl)(pyridin-2-yl)methanone (Precursor)

The formation of the amide bond between picolinic acid and piperidine is a standard procedure. For optimal yield and purity, activating the carboxylic acid, for instance, by converting it to the acyl chloride, is recommended.

-

Activation of Picolinic Acid: To a solution of picolinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Allow the mixture to warm to room temperature and then reflux for 2-3 hours until gas evolution ceases.

-

Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude picolinoyl chloride hydrochloride. This intermediate is typically used immediately in the next step.

-

Amide Coupling: Dissolve the crude picolinoyl chloride hydrochloride in anhydrous DCM and cool to 0 °C.

-

Add a solution of piperidine (1.1 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in DCM dropwise. The base neutralizes both the generated HCl and the HCl salt of the acyl chloride.

-

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, wash the reaction mixture sequentially with water, 1M HCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure (piperidin-1-yl)(pyridin-2-yl)methanone.

Step 2: Synthesis of Piperidino(2-piperidinyl)methanone (Free Base) [CAS: 130497-28-8] [4]

The catalytic hydrogenation of the pyridine ring is a critical step that requires careful control of conditions to ensure complete saturation without side reactions. The use of Adam's catalyst (PtO₂) in an acidic medium is a classic and highly effective method for this transformation.[5]

-

Reactor Setup: In a high-pressure reactor vessel (e.g., a Parr hydrogenator), add (piperidin-1-yl)(pyridin-2-yl)methanone (1.0 eq) and Adam's catalyst (PtO₂, 5-10 mol%).

-

Add glacial acetic acid as the solvent. The acidic medium protonates the pyridine nitrogen, which facilitates its reduction.[5]

-

Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to 50-70 bar.[5]

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The aromaticity of the pyridine ring necessitates potent catalytic systems, and reaction times can be lengthy.[2]

-

Monitor the reaction by observing the cessation of hydrogen uptake.

-

Work-up and Purification: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with methanol or ethyl acetate.

-

Carefully neutralize the filtrate with a base (e.g., saturated NaHCO₃ or 2M NaOH) until the pH is >10.

-

Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base, Piperidino(2-piperidinyl)methanone. Further purification can be achieved via column chromatography if necessary.

Step 3: Formation of Piperidino(2-piperidinyl)methanone Hydrochloride

-

Dissolve the purified free base in a minimal amount of a suitable solvent, such as anhydrous diethyl ether or isopropanol.

-

Slowly add a solution of HCl in diethyl ether (commercially available) or bubble dry HCl gas through the solution until precipitation is complete.

-

Stir the resulting slurry at 0 °C for 1 hour.

-

Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a stable hydrochloride salt.

Structural and Purity Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and the assessment of purity.

Caption: Logical workflow for the analytical characterization of the final product.

Predicted and Expected Analytical Data

Table 1: Summary of Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₁ClN₂O |

| Molecular Weight | 232.75 g/mol |

| Exact Mass (Free Base) | C₁₁H₂₀N₂O = 196.1576 Da |

| Appearance | Expected to be a white to off-white crystalline solid |

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. The molecule has a chiral center at the C2 position of the second piperidine ring, which will lead to magnetic non-equivalence (diastereotopicity) for adjacent protons.

-

¹H NMR (400 MHz, DMSO-d₆):

-

~9.0-10.0 ppm (broad s, 2H): Protons on the positively charged nitrogen of the piperidin-2-yl ring (N-H₂⁺).

-

~4.5-5.0 ppm (m, 1H): The proton at the C2 position (methine proton, CH-C=O). This signal is expected to be complex due to coupling with adjacent CH₂ protons.

-

~3.0-3.8 ppm (m, 4H): Protons on the carbons adjacent to the nitrogen of the piperidin-1-yl ring (N-CH₂). Rotational isomers (rotamers) around the amide C-N bond may cause signal broadening or splitting.[6]

-

~2.5-3.0 ppm (m, 2H): Protons on the C6 carbon adjacent to the NH₂⁺ group.

-

~1.2-1.9 ppm (m, 12H): A complex, overlapping region corresponding to all other aliphatic CH₂ protons on both piperidine rings.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

~170-175 ppm: Carbonyl carbon (C=O) of the amide.

-

~55-60 ppm: C2 carbon of the piperidin-2-yl ring.

-

~40-50 ppm: Carbons adjacent to nitrogen atoms in both rings (C2/C6 of piperidin-1-yl and C6 of piperidin-2-yl).

-

~20-30 ppm: Remaining aliphatic carbons (C3/C4/C5 of both rings).

-

3.1.2. Mass Spectrometry (MS)

Electrospray Ionization (ESI) in positive mode is ideal for this compound.

-

Expected Ion: The primary ion observed will be the protonated free base [M+H]⁺, where M is the free base C₁₁H₂₀N₂O.

-

[M+H]⁺ Calculated: 197.1648 m/z

-

-

Key Fragmentation Patterns:

-

Loss of the piperidino group: Cleavage of the bond between the carbonyl carbon and the C2 of the other ring.

-

Alpha-cleavage adjacent to the secondary amine.

-

Ring-opening fragmentation pathways characteristic of piperidine alkaloids.[7]

-

3.1.3. Infrared (IR) Spectroscopy

-

~2700-3000 cm⁻¹ (broad): Characteristic N-H⁺ stretch from the secondary ammonium salt.

-

~2850-2950 cm⁻¹ (strong): Aliphatic C-H stretching from the CH₂ groups of the rings.

-

~1630-1650 cm⁻¹ (strong): Amide I band (C=O stretch). This is a key diagnostic peak.

-

~1440-1460 cm⁻¹: C-H bending vibrations.

3.1.4. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of the final product.

Table 2: Suggested RP-HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not available, precautions should be based on related piperidine and amide-containing structures.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Conclusion

This guide provides a detailed and scientifically grounded framework for the synthesis and characterization of Piperidino(2-piperidinyl)methanone hydrochloride. The described synthetic route, centered on the robust catalytic hydrogenation of a pyridine precursor, offers a reliable method for accessing this valuable chemical scaffold. The comprehensive analytical protocols outlined herein will enable researchers to confidently verify the structure and purity of the synthesized material, facilitating its application in drug discovery and development programs.

References

- Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. The Royal Society of Chemistry.

- Reddymasu, S., et al. (2015).

- BenchChem. (2025).

- US Patent 8,697,876 B2. (2014). Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.

- Wang, D., et al. (2018). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.

- ChemicalBook. PIPERIDIN-2-YL-PIPERIDIN-1-YL-METHANONE synthesis.

- Schulz, J., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.

- Astanina, M. S., et al. (2022). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Russian Journal of Physical Chemistry A.

- Shida, N., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds.

- BLDpharm. 130605-98-0|Piperidin-2-yl(pyrrolidin-1-yl)methanone.

- ChemSynthesis. (2025). piperidin-1-yl-thiophen-2-ylmethanone.

- Iguchi, M., et al. (2017). CO2 Hydrogenation Catalysts with Deprotonated Picolinamide Ligands.

- Simal, C., et al. (2019). Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling.

- BenchChem. (2025).

- Al-Duhaidahawi, D., et al. (2022). Ruthenium(II)

- PubChem. (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride.

- University of Sheffield. (2005). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.

- DTIC. (2025). Piperidine Synthesis.

- de Souza, J. S. N., et al. (2011). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO.

Sources

Comprehensive Spectroscopic Characterization of Piperidino(2-piperidinyl)methanone Hydrochloride

This guide details the spectroscopic profiling of Piperidino(2-piperidinyl)methanone hydrochloride (also known as 1-(Piperidin-2-ylcarbonyl)piperidine hydrochloride or PPX-HCl ). This compound is a critical process-related impurity and intermediate in the synthesis of pipecoloxylidide-type local anesthetics (e.g., Ropivacaine, Bupivacaine, Mepivacaine).

Its structural elucidation requires distinguishing between two chemically similar piperidine rings—one participating in a tertiary amide bond and the other containing a protonated secondary amine.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

-

IUPAC Name: piperidin-1-yl(piperidin-2-yl)methanone hydrochloride

-

Common Names: 2-Pipecolylpiperidine HCl; PPX-HCl.

-

CAS Number: 1030309-96-6 (HCl salt); 1192124-69-8 (S-enantiomer base).

-

Molecular Formula:

-

Molecular Weight: 232.75 g/mol (Salt); 196.29 g/mol (Free Base).

-

Structural Significance: The molecule consists of two piperidine rings linked by a carbonyl group.

-

Ring A (Amine): A piperidine ring with a chiral center at C2 (alpha to carbonyl), containing a secondary amine (protonated in HCl form).

-

Ring B (Amide): A piperidine ring attached via its nitrogen to the carbonyl, forming a tertiary amide.

-

Structural Visualization & Numbering Strategy

To interpret spectra accurately, we must adopt a rigorous numbering system to distinguish the "Amine Ring" from the "Amide Ring."

Caption: Structural segmentation of Piperidino(2-piperidinyl)methanone HCl. Ring A contains the protonated amine; Ring B is the amide moiety.

Infrared Spectroscopy (FT-IR)

The IR spectrum of the hydrochloride salt is dominated by the ammonium ion features and the tertiary amide carbonyl.

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode | Diagnostic Note |

| Ammonium (R₂NH₂⁺) | 2400 – 3000 | N-H Stretch (Broad) | A broad, multi-band absorption obscuring the C-H stretching region. Characteristic of amine salts. |

| Amide Carbonyl (C=O) | 1630 – 1650 | C=O Stretch | Strong band. Lower frequency than esters/ketones due to amide resonance. |

| Amide C-N | 1430 – 1460 | C-N Stretch | Overlaps with CH₂ bending modes. |

| C-H (Aliphatic) | 2850 – 2950 | C-H Stretch | Visible as sharp spikes riding on the broad ammonium band. |

| Chloride Counter-ion | N/A | Indirectly observed via the broadening of the NH region. |

Protocol Tip: Use KBr pellet or ATR (Attenuated Total Reflectance). For ATR, ensure high contact pressure to resolve the broad ammonium band clearly.

Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity.

-

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (+ve).

-

Molecular Ion:

(calculated for C₁₁H₂₁N₂O⁺).

Fragmentation Pathway (MS/MS)

The fragmentation is driven by the cleavage of the amide bond and the stability of the piperidine rings.

Caption: Proposed ESI-MS/MS fragmentation pathway for m/z 197 precursor.

Nuclear Magnetic Resonance (NMR)[1]

NMR is the definitive tool for distinguishing this impurity from its isomers (e.g., N-pipecolyl derivatives). The HCl salt form induces significant chemical shift changes in Ring A due to protonation.

Solvent: Deuterated Methanol (

¹H NMR Assignments (500 MHz, CD₃OD)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| 2' (Ring A) | 4.10 – 4.25 | dd or m | 1H | Chiral Center. Deshielded by C=O and adjacent NH₂⁺. |

| 2'' & 6'' (Ring B) | 3.40 – 3.70 | Broad m | 4H | Amide Alpha-Protons. Broadened due to restricted rotation around N-CO bond (Rotamers). |

| 6' (Ring A) | 3.00 – 3.20 | m | 2H | Adjacent to NH₂⁺, but less deshielded than H-2'. |

| 3', 4', 5' (Ring A) | 1.60 – 2.00 | m (overlap) | 6H | Ring A methylene envelope. |

| 3'', 4'', 5'' (Ring B) | 1.50 – 1.70 | m (overlap) | 6H | Ring B methylene envelope. |

Critical Insight - Rotamers: Tertiary amides of piperidine exhibit restricted rotation around the carbonyl-nitrogen bond. At room temperature, you may observe:

-

Broadening of the Ring B alpha-protons (2'', 6'').

-

Splitting of signals (e.g., two sets of peaks in a ratio like 60:40) if the rotation is slow on the NMR timescale. Action: If quantitation is required, acquire spectra at elevated temperature (e.g., 50°C) to coalesce rotamer peaks into sharp averages.

¹³C NMR Assignments (125 MHz, CD₃OD)

-

Carbonyl (C=O): ~166.0 – 168.0 ppm.

-

C2' (Chiral Alpha): ~55.0 – 57.0 ppm (Significant shift due to salt formation).

-

Ring B Alpha Carbons (C2'', C6''): ~43.0 – 48.0 ppm (Often appear as dual peaks due to rotamers).

-

Ring A Alpha Carbon (C6'): ~45.0 ppm.

-

Other CH₂: 19.0 – 26.0 ppm cluster.

Chromatographic Methods (HPLC/UPLC)

This molecule lacks a strong chromophore (no benzene ring), making UV detection at standard wavelengths (254 nm) impossible.

Detection Strategy

-

Low UV (200-210 nm): Feasible but prone to baseline noise and solvent interference. Phosphate buffers are preferred over acetate/formate for transparency.

-

Charged Aerosol Detection (CAD) / ELSD: Highly recommended. The response is universal and independent of chromophores.

-

Mass Spectrometry (LC-MS): The most sensitive method (SIM at m/z 197).

Recommended HPLC Conditions

-

Column: C18 or Phenyl-Hexyl (for shape selectivity), 3.5 µm or sub-2 µm.

-

Mobile Phase A: 0.1% Perchloric acid or 10 mM Ammonium Phosphate (pH 2.5). Low pH ensures the amine remains protonated and prevents tailing.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 40% B over 15 minutes. (The compound is relatively polar).

References

-

PubChem. (n.d.).[1] Piperidin-1-yl(piperidin-2-yl)methanone hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

- European Pharmacopoeia (Ph. Eur.). (2024). Ropivacaine Hydrochloride Monohydrate: Impurity Profiling. Directorate for the Quality of Medicines & HealthCare.

- United States Pharmacopeia (USP). (2024). Bupivacaine Hydrochloride: Organic Impurities. USP-NF.

Sources

Mechanism of action of piperidine-based compounds in vitro

An In-Depth Technical Guide to the In Vitro Mechanisms of Action of Piperidine-Based Compounds

Abstract

The piperidine ring is a ubiquitous scaffold in modern medicinal chemistry, recognized as a "privileged structure" for its presence in a multitude of clinically approved drugs.[1][2] Its conformational flexibility and ability to be readily functionalized allow for precise three-dimensional orientations of pharmacophoric groups, enabling potent and selective interactions with a wide range of biological targets.[2][3] This technical guide provides an in-depth exploration of the primary in vitro mechanisms of action for piperidine-based compounds. We will delve into their roles as G-Protein Coupled Receptor (GPCR) modulators, enzyme inhibitors, and ion channel modulators. This document is designed for researchers, scientists, and drug development professionals, offering a synthesis of theoretical principles, field-proven experimental protocols, and quantitative data to guide the design and evaluation of novel piperidine-based therapeutics.

The Piperidine Scaffold: A Cornerstone of Drug Discovery

The six-membered nitrogen-containing heterocycle of piperidine is a cornerstone of modern drug discovery.[1][4] Its significance lies in its unique combination of properties: the basic nitrogen atom can form critical salt bridges with acidic residues in protein targets, while the saturated ring system provides a robust, three-dimensional framework.[5][6] This allows piperidine-containing molecules to enhance pharmacokinetic properties, such as membrane permeability and metabolic stability, ultimately improving a compound's "druggability".[2] The versatility of this scaffold is demonstrated by its presence in drugs targeting a wide array of diseases, including cancer, central nervous system disorders, and infectious diseases.[2][7][8] Understanding the in vitro mechanisms through which these compounds exert their effects is fundamental to rationally designing the next generation of therapeutics.

G-Protein Coupled Receptor (GPCR) Modulation

GPCRs represent one of the largest and most important families of drug targets, implicated in a vast number of physiological processes.[9][10] Piperidine-based compounds are frequently designed as ligands that bind to these receptors, acting as agonists, antagonists, or allosteric modulators to alter downstream signaling cascades.[9][11]

Mechanism of Action: Receptor Binding and Signal Transduction

Piperidine compounds can directly compete with endogenous ligands for binding to the orthosteric site of a GPCR or bind to a distinct allosteric site.[11]

-

Antagonists bind to the receptor but do not provoke the conformational change required for G-protein activation, thereby blocking the action of endogenous agonists.

-

Agonists bind and stabilize an active receptor conformation, triggering the exchange of GDP for GTP on the associated Gα subunit and initiating downstream signaling.[9]

-

Allosteric Modulators bind to a site topographically distinct from the primary ligand binding site, modifying the receptor's affinity for the endogenous ligand and/or its signaling efficacy.[11]

The initiation of signaling by an agonist-bound GPCR typically involves the dissociation of the Gα and Gβγ subunits, which then go on to modulate the activity of effector enzymes like adenylyl cyclase or phospholipase C. This leads to fluctuations in the concentration of intracellular second messengers, such as cyclic AMP (cAMP) and Ca2+.[10][12]

Caption: Workflow for determining the mechanism of enzyme inhibition.

Quantitative Data: Piperidine-Based Enzyme Inhibitors

| Compound | Target Enzyme | Inhibition Potency (IC50) | Reference |

| Donepezil | Acetylcholinesterase (AChE) | Micromolar range | [13] |

| Compound 1d | Acetylcholinesterase (AChE) | 12.55 µM | [14] |

| Compound 15j | Butyrylcholinesterase (BChE) | 0.16 µM | [13] |

| Compound 12 | Pancreatic Lipase | 0.143 mg/mL | [15] |

| Compound 5p | Dihydrofolate Reductase (DHFR) | 13.70 µM | [5] |

Key Experimental Protocol

This is a robust and widely used colorimetric assay to measure AChE activity and inhibition. [13][16] Causality and Self-Validation: The assay's principle is based on a reliable chemical reaction. AChE hydrolyzes acetylthiocholine (ATChI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. The rate of color change is directly proportional to AChE activity. The protocol includes a no-inhibitor control (100% activity) and a no-enzyme control (background), ensuring the measured activity is enzyme-dependent and allowing for accurate calculation of percent inhibition.

-

Materials:

-

Purified AChE (from electric eel or human erythrocytes).

-

Acetylthiocholine iodide (ATChI) - substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent.

-

Phosphate buffer (e.g., pH 8.0).

-

Test compounds (piperidine derivatives).

-

Donepezil or Galantamine (positive control inhibitor).

-

96-well microplate and spectrophotometer.

-

-

Methodology:

-

Reagent Preparation: Prepare stock solutions of AChE, ATChI, DTNB, and test compounds in the appropriate buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Phosphate buffer.

-

Test compound at various concentrations (or vehicle for control).

-

AChE solution.

-

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes at 25°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add DTNB solution to all wells, followed by the substrate (ATChI) to initiate the reaction.

-

Kinetic Measurement: Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

-

Plot the % inhibition against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value. [17]

-

-

Ion Channel Modulation

Piperidine derivatives are also developed as modulators of voltage-gated and ligand-gated ion channels, which are critical for neuronal signaling and cardiac function. [8]

Mechanism of Action: Channel Blockade

The primary mechanism for many piperidine-based ion channel modulators is direct blockade of the channel pore. The protonated nitrogen of the piperidine ring can interact with acidic residues within the pore, while other parts of the molecule can establish hydrophobic or hydrogen-bonding interactions, physically occluding the channel and preventing ion flux.

Caption: Conceptual diagram of an ion channel blockade by a piperidine compound.

Key Experimental Protocol

This is a high-throughput method to screen for compounds that modulate ion channel activity by measuring changes in intracellular ion concentrations using ion-sensitive fluorescent dyes. [10] Causality and Self-Validation: The assay's validity rests on the use of dyes whose fluorescence intensity is directly proportional to the concentration of a specific ion (e.g., calcium). [10]The protocol includes a vehicle control to establish a baseline and a known channel activator or blocker to confirm that the cells and the detection system are functioning correctly. A masking dye is often used to quench extracellular fluorescence, ensuring that the detected signal originates from within the cells. [10]

-

Materials:

-

Cells expressing the target ion channel.

-

Ion-sensitive fluorescent dye (e.g., Fluo-4 AM for Ca2+).

-

Masking dye to quench extracellular fluorescence. [10] * Assay buffer (e.g., Hanks' Balanced Salt Solution).

-

Test compounds (piperidine derivatives).

-

Known channel activator or blocker (positive control).

-

Fluorescence plate reader with an integrated liquid handling system.

-

-

Methodology:

-

Cell Plating: Plate cells in black-walled, clear-bottom 96- or 384-well plates.

-

Dye Loading: Load the cells with the ion-sensitive fluorescent dye according to the manufacturer's protocol. This often involves a 30-60 minute incubation at 37°C. The masking dye can be included at this step.

-

Compound Pre-incubation: Wash the cells to remove excess dye and add the test compounds at various concentrations. Incubate for a short period.

-

Signal Measurement: Place the plate in the fluorescence reader. Use the liquid handler to inject a solution containing a stimulating agent (to open the channels) into the wells while simultaneously reading the fluorescence intensity over time.

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) upon stimulation reflects the ion flux.

-

Calculate the percent inhibition or activation relative to controls.

-

Plot the response against the log concentration of the test compound to determine the IC50 or EC50.

-

-

Conclusion

The piperidine scaffold remains an exceptionally valuable asset in the field of drug discovery. Its structural and chemical properties enable the development of potent and selective modulators for a diverse range of biological targets. A thorough understanding of the in vitro mechanisms of action, elucidated through robust and well-validated assays such as those detailed in this guide, is paramount for the successful translation of these compounds from initial hits to clinical candidates. By systematically evaluating receptor binding, functional modulation, enzyme kinetics, and ion channel activity, researchers can build comprehensive structure-activity relationships, optimize lead compounds, and ultimately accelerate the development of innovative new medicines.

References

-

Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (2024, May 17). MDPI. [Link]

-

Cell-based Assays for GPCR Activity. (2013, October 3). Biocompare. [Link]

-

GPCR Functional Assay Technology. (n.d.). Tanso Biosciences. [Link]

-

GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. [Link]

-

Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. (2007, October 15). PubMed. [Link]

-

Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. [Link]

-

GPCRs: Cell based label-free assays in GPCR drug discovery. (2013, August 20). European Pharmaceutical Review. [Link]

-

Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]

-

In Vitro Enzyme Assay: Cutting Edge Research. (2024, April 8). Da-Ta Biotech. [Link]

-

Radioligand Binding Studies. (n.d.). Springer Nature Experiments. [Link]

-

Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia MDPI. [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (n.d.). Protocol Exchange. [Link]

-

Radioligand binding assays. (n.d.). Bio-protocol. [Link]

-

Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. (2016, August 15). International Journal of Pharmaceutical Science Invention. [Link]

-

Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease. (2019, December 20). Taylor & Francis Online. [Link]

-

Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. (2019, November 4). ACG Publications. [Link]

-

Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology. [Link]

-

Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. (2024, September 30). Scientific Reports. [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023, July 26). RSC Publishing. [Link]

-

Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (2025, August 29). MDPI. [Link]

-

Classes of Piperidine-Based Drugs. (n.d.). ResearchGate. [Link]

-

Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2023, August 7). Journal of Clinical Medicine of Kazakhstan. [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PubMed Central. [Link]

-

Mechanism of Action Assays for Enzymes. (2012, May 1). NCBI Bookshelf. [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. [Link]

-

Enzyme Inhibition: Mechanisms, Types and Significance. (n.d.). OMICS International. [Link]

-

The structure and in vitro activity of compound. (n.d.). ResearchGate. [Link]

-

Basics of Enzymatic Assays for HTS. (2012, May 1). NCBI Bookshelf. [Link]

-

1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2. (n.d.). MDPI. [Link]

-

1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2. (2023, August 2). Preprints.org. [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). RSC Publishing. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. clinmedkaz.org [clinmedkaz.org]

- 9. mdpi.com [mdpi.com]

- 10. biocompare.com [biocompare.com]

- 11. mdpi.com [mdpi.com]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. tandfonline.com [tandfonline.com]

- 14. acgpubs.org [acgpubs.org]

- 15. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing [mdpi.com]

- 16. ijpsi.org [ijpsi.org]

- 17. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Bis-Piperidine Carboxamides: Technical Guide to Piperidino(2-piperidinyl)methanone HCl

Executive Summary & Chemical Identity

Piperidino(2-piperidinyl)methanone hydrochloride (Chemical Name: 1-(piperidin-2-ylcarbonyl)piperidine hydrochloride) represents a "privileged scaffold" in medicinal chemistry, defined by two piperidine rings linked via an amide bond. This structure acts as a rigidified, non-aromatic peptidomimetic template.

Unlike traditional local anesthetics (LAs) which rely on lipophilic aromatic tails (anilides like Bupivacaine), this bis-piperidine scaffold utilizes a saturated heterocyclic core. This unique architecture confers dual pharmacological utility:

-

Voltage-Gated Sodium Channel (Nav) Blockade: Functional mimicry of the "meperidine" or "bupivacaine" pharmacophore without the aniline toxicity risks.

-

Sigma-1 Receptor (

1R) Modulation: The N-substituted piperidine moiety is a classic pharmacophore for

| Property | Specification |

| IUPAC Name | 1-(piperidin-2-ylcarbonyl)piperidine hydrochloride |

| Common Name | Pipecolic acid piperidide HCl |

| Molecular Formula | |

| Molecular Weight | ~232.75 g/mol (Salt) |

| Chirality | C2 position on the carbonyl-bearing ring is chiral (typically S-isomer is bioactive). |

| Solubility | High aqueous solubility (>50 mg/mL); Soluble in MeOH, EtOH. |

Chemical Synthesis & Optimization

The synthesis of Piperidino(2-piperidinyl)methanone HCl requires strict regiochemical control to prevent polymerization. The carbonyl-bearing piperidine (Ring A) is derived from Pipecolic Acid (2-piperidinecarboxylic acid).

Retrosynthetic Analysis

The molecule is disconnected at the amide bond.

-

Synthon A (Acyl donor):

-protected Pipecolic acid (e.g.,

Optimized Synthetic Protocol

Note: This protocol prioritizes enantiomeric purity by using Boc-protection rather than acid chlorides, which can induce racemization.

Step 1: Amide Coupling

-

Reagents:

-Boc-L-pipecolic acid (1.0 eq), Piperidine (1.1 eq), EDC -

Solvent: Dichloromethane (DCM) or DMF (anhydrous).

-

Procedure:

-

Dissolve

-Boc-L-pipecolic acid in DCM at 0°C. -

Add EDC and HOBt; stir for 30 min to activate the carboxylic acid (formation of active ester).

-

Add Piperidine and DIPEA dropwise.

-

Warm to Room Temperature (RT) and stir for 12–16 hours.

-

-

Workup: Wash with 1N HCl, sat.

, and brine. Dry over -

Yield: Intermediate tert-butyl 2-(piperidine-1-carbonyl)piperidine-1-carboxylate (Oil/Solid).

Step 2: Deprotection & Salt Formation

-

Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

-

Procedure:

-

Dissolve the Boc-intermediate in minimal dry DCM.

-

Add 4M HCl in Dioxane (5–10 eq) at 0°C.

-

Stir at RT for 2–4 hours (monitor by TLC for disappearance of starting material).

-

-

Isolation:

Synthesis Flowchart (DOT Visualization)

Pharmacological Mechanisms[6]

Primary Mechanism: Nav Channel Blockade

The bis-piperidine scaffold functions as a Local Anesthetic (LA) .

-

Pharmacophore: The protonated secondary amine (at physiological pH) mimics the hydrophilic head of Bupivacaine, while the amide-linked piperidine ring acts as the lipophilic tail.

-

Action: It binds to the intracellular pore of Voltage-Gated Sodium Channels (Nav1.7, Nav1.8), stabilizing the channel in the inactivated state, thereby inhibiting action potential propagation in nociceptive neurons.

-

Advantage: Lack of an aromatic aniline ring reduces the risk of methemoglobinemia and allergic reactions associated with traditional amide LAs.

Secondary Mechanism: Sigma-1 Receptor ( 1R)

This scaffold possesses high affinity for the

-

Binding Mode: The basic nitrogen of the piperidine ring forms an electrostatic interaction with Glu172 in the

1R ligand-binding pocket. -

Therapeutic Implication: Agonism or antagonism at

1R modulates calcium signaling and ER stress, providing anti-allodynic effects in neuropathic pain models (synergistic with Nav blockade).

Experimental Protocols for Validation

In Vitro Electrophysiology (Nav1.7 Blockade)

To verify anesthetic potency.

-

Cell Line: HEK-293 cells stably expressing human Nav1.7.

-

Solution:

-

Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM

, 1 mM -

Intracellular (Pipette): 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES.

-

-

Protocol (Whole-Cell Patch Clamp):

-

Hold membrane potential at -100 mV.

-

Depolarize to 0 mV for 20 ms (Test Pulse) at 0.1 Hz.

-

Perfuse Piperidino(2-piperidinyl)methanone HCl (1

M – 100

-

-

Analysis: Measure peak current inhibition. Calculate

using non-linear regression.

Structure-Activity Relationship (SAR) Logic

When optimizing this scaffold, modifications follow a strict decision tree based on the target (Nav vs. Sigma).

References

-

Åkerman, B., et al. (1973). Primary evaluation of the local anesthetic properties of the amino-amide agent ropivacaine (LEA-103). Acta Anaesthesiologica Scandinavica.

-

Collina, S., et al. (2017). Sigma-1 receptor modulators: a patent review. Expert Opinion on Therapeutic Patents.

-

Laval, S., et al. (2014).[6] Straightforward access to cyclic amines by dinitriles reduction: Synthesis of Piperidine HCl derivatives.[7] Tetrahedron.[6][8]

-

PubChem Compound Summary. (2025). CID 2794697: (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride.[9] National Center for Biotechnology Information.

-

Reyes-Bravo, E., et al. (2022).[10] Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of pipecolic acid derivatives.[10] RSC Advances.[10][11]

Sources

- 1. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 4. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. data.epo.org [data.epo.org]

- 6. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. CN105924408A - Synthetic method of piperidine hydrochloride - Google Patents [patents.google.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride | C12H23ClN2O | CID 2794697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. nwmedj.org [nwmedj.org]

Pharmacological Profile of Novel Piperidine Methanone Derivatives

Focus: Dual 5-HT2A/D2 Receptor Modulators for Neuropsychiatric Indications

Executive Summary

The piperidine methanone scaffold—specifically the phenyl(piperidin-4-yl)methanone (benzoylpiperidine) core—has emerged as a privileged structure in the design of Multi-Target Directed Ligands (MTDLs) for complex neuropsychiatric disorders. Unlike first-generation antipsychotics that rely on potent D2 blockade (often leading to extrapyramidal side effects), novel piperidine methanone derivatives are engineered to balance D2 antagonism with potent 5-HT2A modulation .

This technical guide dissects the pharmacological architecture of these derivatives, focusing on their structural determinants, G-protein coupled receptor (GPCR) signaling bias, and the experimental frameworks required to validate their efficacy.

Chemical Space & Structure-Activity Relationship (SAR)

The pharmacological success of piperidine methanones hinges on the precise spatial arrangement of the "linker" ketone and the basic nitrogen. The methanone bridge restricts conformational flexibility compared to a simple methylene linker, effectively locking the pharmacophore into a bioactive conformation that favors GPCR orthosteric binding pockets.

The Pharmacophore Triad

-

The Basic Center (Piperidine Nitrogen): Protonated at physiological pH, this forms a critical salt bridge with the conserved Aspartate residue (Asp3.32) in the transmembrane domain 3 (TM3) of aminergic GPCRs.

-

The Methanone Linker: Acts as a hydrogen bond acceptor. In 5-HT2A docking models, the carbonyl oxygen often interacts with Serine or Threonine residues in TM5, contributing to subtype selectivity.

-

The Distal Aromatic Ring (Benzoyl Moiety): Engages in

stacking interactions with aromatic clusters (e.g., Phe6.51, Phe6.52) deep within the receptor binding crevice.

SAR Logic Diagram

The following diagram illustrates the structural optimization logic for these derivatives.

Figure 1: Structural determinants of piperidine methanone derivatives affecting potency and metabolic profiles.

Pharmacodynamics: Signaling & Bias

Novel piperidine methanones are increasingly screened not just for affinity, but for functional selectivity (biased signaling) . The goal is to antagonize

Mechanism of Action

-

5-HT2A Receptor: The derivatives act as inverse agonists or neutral antagonists, blocking the

-PLC- -

D2 Receptor: They function as partial agonists or antagonists at the

-cAMP pathway. The "methanone" rigidity often prevents the full conformational change required for

Signaling Pathway Visualization

Figure 2: Dual modulation mechanism showing blockade of Gq (5-HT2A) and Gi (D2) pathways with minimal arrestin involvement.

Quantitative Profile (Benchmarking)

The following data represents a synthesized profile of high-potency benzoylpiperidine derivatives based on recent medicinal chemistry literature.

| Parameter | Assay Type | Target Value (Lead) | Reference Standard (Risperidone) |

| 5-HT2A Affinity ( | Radioligand Binding ( | < 5.0 nM | 0.5 nM |

| D2 Affinity ( | Radioligand Binding ( | 10 - 50 nM | 3.0 nM |

| Selectivity Ratio | > 10 | ~6 | |

| hERG Inhibition | Patch Clamp | > 10 | ~0.5 |

| Metabolic Stability | Human Liver Microsomes ( | > 60 min | 45 min |

Note: A selectivity ratio >10 is preferred to maintain antipsychotic efficacy while reducing D2-mediated side effects.

Experimental Protocols

To validate the profile of a novel piperidine methanone, the following self-validating protocols are recommended.

Protocol A: Calcium Flux Assay (5-HT2A Functional Antagonism)

Objective: Quantify the ability of the derivative to block 5-HT-induced calcium release.

Causality: 5-HT2A couples to

-

Cell Line: CHO-K1 cells stably expressing human 5-HT2A receptors.

-

Reagent Prep: Load cells with Fluo-4 AM dye (calcium indicator) in HBSS buffer + 20 mM HEPES + 2.5 mM Probenecid (to prevent dye efflux).

-

Incubation: Incubate cells at 37°C for 45 mins, then 15 mins at room temperature.

-

Compound Addition: Add test compounds (piperidine methanone derivatives) at varying concentrations (0.1 nM – 10

M) using an automated liquid handler (e.g., FLIPR). Incubate for 15 mins. -

Agonist Challenge: Inject Serotonin (5-HT) at EC80 concentration.

-

Readout: Measure fluorescence intensity (

). -

Validation: Calculate

. Z-factor must be > 0.5 for assay acceptance.

Protocol B: cAMP HTRF Assay (D2 Functional Antagonism)

Objective: Assess modulation of cAMP levels. Causality: D2 activation inhibits Adenylyl Cyclase. An antagonist will reverse the inhibition caused by a D2 agonist (like Quinpirole).

-

Cell Line: HEK293 cells overexpressing human D2L receptor.

-

Stimulation: Cells are treated with Forskolin (10

M) to raise basal cAMP levels. -

Challenge: Co-treat with Quinpirole (D2 agonist) + Test Compound.

-

Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) reagents (Cryptate-labeled anti-cAMP and d2-labeled cAMP).

-

Analysis: The FRET signal is inversely proportional to cAMP concentration. An antagonist will restore cAMP levels suppressed by Quinpirole.

Screening Workflow

This workflow outlines the critical path from synthesis to lead identification.

Figure 3: Sequential screening cascade for identifying viable drug candidates.

References

-

MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Pharmaceuticals.[1][2][3][4][5][6][7][8][9][10][11] Retrieved from [Link]

-

PubMed. (2017).[12] Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists. Bioorg Med Chem. Retrieved from [Link]

-

PubMed. (2025).[12] Recent advances in multitarget-directed ligands targeting G-protein-coupled receptors. Retrieved from [Link]

-

PubMed. (2005). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives. Retrieved from [Link]

Sources

- 1. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. news-medical.net [news-medical.net]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijnrd.org [ijnrd.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in multitarget-directed ligands targeting G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. usiena-air.unisi.it [usiena-air.unisi.it]

- 11. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 12. Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of Substituted Piperidine Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and significant structural motifs in the realm of medicinal chemistry.[1][2] Its prevalence in a vast array of pharmaceuticals and naturally occurring alkaloids underscores its remarkable versatility and favorable pharmacological properties.[3][4] The inherent structural features of the piperidine nucleus, including its sp3-hybridized carbon atoms and the basic nitrogen atom, allow for three-dimensional diversity and the formation of key interactions with biological targets.[5] This guide provides an in-depth exploration of the diverse biological activities exhibited by substituted piperidine compounds, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols for biological evaluation, and ground our discussion in authoritative references.

Anticancer Activity of Substituted Piperidine Derivatives

The piperidine scaffold is a cornerstone in the design of novel anticancer agents, with numerous derivatives demonstrating potent cytotoxic and cytostatic effects against a variety of cancer cell lines.[6][7] These compounds exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[8][9]

Mechanisms of Anticancer Action

Substituted piperidines have been shown to modulate several critical signaling pathways implicated in cancer progression. A prominent example is the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[10] Piperine, a well-known natural piperidine alkaloid, has been reported to inhibit this pathway, leading to decreased cancer cell proliferation.[10]

Furthermore, many piperidine derivatives trigger apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.[8] This is often achieved through the modulation of the Bcl-2 family of proteins and the activation of caspases, the executive enzymes of apoptosis.[11] Piperine and its derivatives can induce the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway.[8]

dot graph "PI3K_Akt_Signaling_Pathway_in_Cancer" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4"]; PI3K [label="PI3K", fillcolor="#EA4335"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#FBBC05"]; Akt [label="Akt", fillcolor="#34A853"]; mTORC1 [label="mTORC1", fillcolor="#EA4335"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Piperidine [label="Substituted Piperidine\n(e.g., Piperine)", shape=invhouse, fillcolor="#202124"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP2 [dir=none]; PIP2 -> PIP3 [label="Phosphorylation"]; PIP3 -> PDK1; PDK1 -> Akt [label="Activation"]; Akt -> mTORC1 [label="Activation"]; mTORC1 -> CellGrowth; Akt -> Apoptosis; Piperidine -> PI3K [label="Inhibition", color="#EA4335", style=dashed]; Piperidine -> Akt [label="Inhibition", color="#EA4335", style=dashed]; } Caption: PI3K/Akt Signaling Pathway Inhibition by Substituted Piperidines.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of substituted piperidine compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Piperidine-dihydropyridine hybrid | A-549 (Lung) | 15.94 - 48.04 | [12] |

| Piperidine-dihydropyridine hybrid | MCF-7 (Breast) | 24.68 - 59.12 | [12] |

| 4-Acyl-1-phenylaminocarbonyl-2-phenyl-piperazine | MCF-7 (Breast) | 2.7 - 19.5 | [9] |

| Aminoethyl-substituted piperidines | DU145 (Prostate) | low µM range | [13] |

| Piperine | HCT-8 (Colon) | 66.0 | [4] |

| Piperine | B16 (Melanoma) | 69.9 | [4] |

Experimental Protocols for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][14]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted piperidine compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

dot graph "MTT_Assay_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; seed [label="Seed Cells\n(96-well plate)"]; treat [label="Treat with\nPiperidine Compound"]; incubate1 [label="Incubate\n(24-72h)"]; add_mtt [label="Add MTT\nSolution"]; incubate2 [label="Incubate\n(4h)"]; solubilize [label="Solubilize Formazan\n(DMSO)"]; read [label="Read Absorbance\n(570 nm)"]; analyze [label="Analyze Data\n(Calculate IC50)"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> seed; seed -> treat; treat -> incubate1; incubate1 -> add_mtt; add_mtt -> incubate2; incubate2 -> solubilize; solubilize -> read; read -> analyze; analyze -> end; } Caption: Workflow of the MTT Assay for Cell Viability.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][6][15]

Protocol:

-

Cell Treatment: Treat cells with the piperidine compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry and a DNA-intercalating dye like propidium iodide.[16][17]

Protocol:

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Antimicrobial Activity of Substituted Piperidine Derivatives

Piperidine-containing compounds have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[1][17][18] The antimicrobial efficacy is highly dependent on the nature and position of the substituents on the piperidine ring.

Quantitative Antimicrobial Activity Data

The in vitro antimicrobial activity is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Piperidin-4-one derivatives | Staphylococcus aureus | 8 - 12 | [1] |

| Piperidin-4-one derivatives | Escherichia coli | 8 - 10 | [1] |

| Piperidin-4-one thiosemicarbazones | Candida albicans | 32 - 64 | [17] |

| Sulfonyl piperidine carboxamides | Gram-positive & Gram-negative bacteria | Moderate to good activity | [19][20] |

| Piperidine derivatives | Mycobacterium tuberculosis H37Rv | 10.96 - 17.81 (µM) | [21] |

Experimental Protocol for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[22][23][24]

Protocol:

-

Compound Preparation: Prepare a series of twofold dilutions of the substituted piperidine compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiviral Activity of Substituted Piperidine Derivatives

Several piperidine derivatives have demonstrated promising antiviral activity against a range of viruses, including influenza virus and enterovirus 71.[15][25][26] These compounds can interfere with various stages of the viral life cycle, such as entry, replication, and assembly.

Quantitative Antiviral Activity Data

The antiviral potency is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.

| Compound | Virus | EC50 (µM) | Reference |

| tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate | Influenza A (H3N2) | 0.06 - 0.10 | [15] |

| tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate | Influenza B | 0.05 | [15] |

| Piperidine derivative 9e | Enterovirus 71 (EV71) | 1.0 | [27] |

| Piperazine derivative 8e | Coxsackievirus A16 (CVA16) | 1.24 | [27] |

Experimental Protocol for Antiviral Activity Assessment

A common method to assess antiviral activity is the plaque reduction assay or a cell-based assay measuring the reduction in viral-induced cytopathic effect (CPE).[21][28][29]

Protocol (CPE Reduction Assay):

-

Cell Seeding: Seed host cells in a 96-well plate and grow to confluence.

-

Compound and Virus Addition: Pre-incubate the cells with different concentrations of the piperidine compound before or during infection with a specific multiplicity of infection (MOI) of the virus.

-

Incubation: Incubate the plates until a clear cytopathic effect is observed in the virus control wells.

-

Cell Viability Assessment: Assess cell viability using a method like the MTT assay.

-

EC50 Calculation: Calculate the EC50 value from the dose-response curve.

Neuropharmacological Activities of Substituted Piperidine Compounds

The piperidine scaffold is a key structural element in many centrally acting drugs, influencing a wide range of neurological processes.[5] Substituted piperidines have been developed as analgesics, neuroprotective agents, and ligands for various CNS receptors.[23][30][31]

Analgesic Activity

Many potent analgesics, including opioids like fentanyl and meperidine, feature a piperidine core.[23][28] These compounds primarily exert their effects by acting on opioid receptors in the central nervous system.

The analgesic efficacy of piperidine derivatives can be assessed in vivo using models such as the tail-flick test.[5][23][28][29][32]

| Compound | Animal Model | Key Finding | Reference |

| 1,4-substituted piperidine (6b) | Mouse tail-flick test | Activity at 50 mg/kg comparable to 3 mg/kg morphine. | [23][29] |

| 4-aminomethyl piperidine (HN58) | Mouse acetic acid writhing | 100% inhibition of writhing. | [5] |

This test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus.[23][28][33][34]

Protocol:

-

Animal Acclimatization: Acclimatize mice or rats to the testing environment and restraining device.

-

Baseline Measurement: Measure the baseline tail-flick latency by applying a focused beam of heat to the animal's tail and recording the time until the tail is withdrawn. A cut-off time is set to prevent tissue damage.

-

Compound Administration: Administer the test compound or a control (vehicle or standard drug like morphine) to the animals.

-

Post-Treatment Measurement: Measure the tail-flick latency at different time points after compound administration.

-

Data Analysis: An increase in the tail-flick latency indicates an analgesic effect.

Neuroprotective Activity and CNS Receptor Modulation

Substituted piperidines have shown promise as neuroprotective agents and as modulators of various CNS receptors, including dopamine, serotonin, and acetylcholine receptors.[2][3][14][24][31][35][36][37][38]

dot graph "Neurotransmitter_Receptor_Modulation" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];

// Nodes Piperidine [label="Substituted\nPiperidine", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"]; D2R [label="Dopamine D2\nReceptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HT2AR [label="Serotonin 5-HT2A\nReceptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AChE [label="Acetylcholinesterase\n(AChE)", fillcolor="#FBBC05", fontcolor="#202124"]; Analgesia [label="Analgesia", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Antipsychotic [label="Antipsychotic\nEffects", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cognitive [label="Cognitive\nEnhancement", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Piperidine -> D2R [label="Antagonism"]; Piperidine -> HT2AR [label="Antagonism"]; Piperidine -> AChE [label="Inhibition"]; D2R -> Antipsychotic; HT2AR -> Antipsychotic; AChE -> Cognitive; } Caption: Modulation of CNS Targets by Substituted Piperidines.

The activity of piperidine derivatives at CNS targets is often quantified by their binding affinity (Ki) to specific receptors or their inhibitory concentration (IC50) against enzymes like acetylcholinesterase.

| Compound Class | Target | Activity (Ki or IC50) | Reference |

| N-Phenylpiperazine analogs | Dopamine D2 Receptor | Ki = 349 - 7522 nM | [39] |

| N-Phenylpiperazine analogs | Dopamine D3 Receptor | Ki = 96 - 1413 nM | [39] |

| Benzoylpiperidine derivatives | Serotonin 5-HT2A Receptor | pKi > 8.76 | [40][41] |

| 1-Benzylpiperidine derivatives | Acetylcholinesterase (AChE) | IC50 = 28 - 41 µM | [2] |

| Phenoxyethyl piperidine derivatives | Acetylcholinesterase (AChE) | IC50 = 0.5 - 71.7 µM | [35] |

| Piperine derivatives | Acetylcholinesterase (AChE) | 46.5 - 63.6% inhibition | [10] |

Ellman's method is a widely used spectrophotometric assay to measure AChE activity and screen for inhibitors.[10][24][35][42]

Protocol:

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound.

-

Reaction Mixture: In a 96-well plate, add buffer, DTNB, the test compound at various concentrations, and the AChE enzyme.

-

Incubation: Incubate the mixture for a short period to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Add the substrate, acetylthiocholine, to initiate the reaction.

-

Absorbance Measurement: Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Perspectives

This technical guide has highlighted the extensive biological activities of substituted piperidine compounds, reinforcing the status of the piperidine scaffold as a privileged structure in drug discovery. The versatility of this heterocyclic ring system allows for the development of potent and selective agents targeting a wide array of biological processes implicated in cancer, infectious diseases, and neurological disorders.

The presented experimental protocols provide a framework for the robust evaluation of novel piperidine derivatives. As our understanding of disease biology deepens, the rational design of substituted piperidines, guided by structure-activity relationship studies and computational modeling, will continue to yield innovative therapeutic agents with improved efficacy and safety profiles. The future of piperidine-based drug discovery remains bright, with ongoing efforts to explore new chemical space and unlock the full therapeutic potential of this remarkable scaffold.

References

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

-

Wang, G. X., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8046-8055. [Link]

-

Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2025). Bio-protocol, 15(21). [Link]

-

García-García, A., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(15), 4321. [Link]

-

Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(2), 209-213. [Link]

-

Wang, G. X., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8046-8055. [Link]

-

Moodley, I., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(31), 783-793. [Link]

-

Patil, S. A., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(8). [Link]

-

Qing, W., et al. (2023). Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. Drug Research, 73(12), e132-e140. [Link]

-

Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775438. [Link]

-

Gholamzadeh, S., et al. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientific Reports, 9(1), 20002. [Link]

-

MIC ( μ g/mL) values determined for the piperidine derivatives against M. tuberculosis H37RV. (n.d.). ResearchGate. [Link]

-

Kumar, D., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(4), 5937-5942. [Link]

-

Computational Ki values to serotonergic 5-HT 1A and 5-HT 2A and dopaminergic D 2 receptors and compounds 3-18. (n.d.). ResearchGate. [Link]

-

Piperidine derivatives (5–8) as anti-SARS-CoV-2 agents. (n.d.). ResearchGate. [Link]

-

Qing, W., et al. (2023). Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. ResearchGate. [Link]

-

Chemical structures of anticancer piperidine derivatives. (n.d.). ResearchGate. [Link]

-

Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2018). ChemMedChem, 13(18), 1903-1912. [Link]

-

Neuroprotective effect of piperine on primarily cultured hippocampal neurons. (2008). Experimental Neurology, 210(2), 377-384. [Link]

-

Patil, S. A., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

-

Abellán, A., et al. (2002). New serotonin 5-HT(2A), 5-HT(2B), and 5-HT(2C) receptor antagonists: synthesis, pharmacology, 3D-QSAR, and molecular modeling of (aminoalkyl)benzo and heterocycloalkanones. Journal of Medicinal Chemistry, 45(1), 171-183. [Link]

-

Sakhteman, A., et al. (2017). Antinociceptive activity of some 1,4-substituted piperidine derivatives using tail flick method in mice. International Journal of Pharmacy and Pharmacology, 6(12), 001-006. [Link]

-

Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(2), 209-213. [Link]

-

Vieira, G. C., et al. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry, 13(17), 5172-5177. [Link]

-

Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal. [Link]

-

An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). Turkish Journal of Chemistry, 42(6), 1716-1741. [Link]

-

Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. (2003). Journal of Medicinal Chemistry, 46(12), 2385-2395. [Link]

-

New Serotonin 5-HT 2A , 5-HT 2B , and 5-HT 2C Receptor Antagonists: Synthesis, Pharmacology, 3D-QSAR, and Molecular Modeling of (Aminoalkyl)benzo and Heterocycloalkanones. (2025). ResearchGate. [Link]

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). Molecules, 26(11), 3200. [Link]

-

Sakhteman, A., et al. (2017). Antinociceptive activity of some 1,4-substituted piperidine derivatives using tail flick method in mice. International Journal of Pharmacy and Pharmacology, 6(12), 001-006. [Link]

-

Antinociceptive activity of some 1, 4-substituted piperidine derivatives using tail flick method in mice. (2025). ResearchGate. [Link]

-